molecular formula C27H24BrN5O3S B11684757 N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11684757
M. Wt: 578.5 g/mol
InChI Key: CCZQCSRHXGHOGT-QBONLSJUSA-N
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Description

N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound characterized by its unique structure, which includes a bromo-phenylpropene moiety and a triazole ring

Preparation Methods

The synthesis of N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple stepsThe final step involves the formation of the hydrazide linkage under specific reaction conditions, such as the use of hydrazine hydrate in the presence of a suitable catalyst .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo-phenylpropene moiety may interact with hydrophobic pockets, while the triazole ring can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

Compared to other similar compounds, N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide stands out due to its unique combination of a bromo-phenylpropene moiety and a triazole ring. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C27H24BrN5O3S

Molecular Weight

578.5 g/mol

IUPAC Name

N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H24BrN5O3S/c1-35-23-14-13-20(16-24(23)36-2)26-31-32-27(33(26)22-11-7-4-8-12-22)37-18-25(34)30-29-17-21(28)15-19-9-5-3-6-10-19/h3-17H,18H2,1-2H3,(H,30,34)/b21-15-,29-17+

InChI Key

CCZQCSRHXGHOGT-QBONLSJUSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C(=C/C4=CC=CC=C4)/Br)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC(=CC4=CC=CC=C4)Br)OC

Origin of Product

United States

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